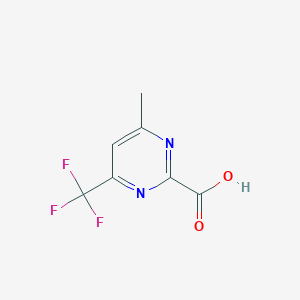

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Description

Overview of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

This compound is a substituted pyrimidine derivative with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 206.12 grams per mole. The compound is cataloged in chemical databases under the Chemical Abstracts Service number 1379313-04-8, with its structure first documented in the PubChem database on April 10, 2017. The compound features a six-membered heterocyclic pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with specific substitutions that define its chemical identity and reactivity profile.

The molecular structure consists of a pyrimidine core bearing three distinct functional groups: a methyl group at position 4, a trifluoromethyl group at position 6, and a carboxylic acid group at position 2. This particular substitution pattern creates a compound with unique electronic properties, as the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution throughout the aromatic system. The presence of the carboxylic acid functionality provides additional sites for chemical modification and intermolecular interactions, making this compound particularly versatile for synthetic applications.

Database records indicate multiple synonyms for this compound, including the systematic name this compound and various catalog designations such as DTXSID101191720 and EFC31304. The compound exists as a crystalline solid under standard conditions, with its physical properties reflecting the influence of both the aromatic pyrimidine ring and the polar functional groups present in its structure.

Historical Context and Discovery

The development of trifluoromethylated pyrimidine derivatives represents a significant advancement in heterocyclic chemistry, with roots tracing back to pioneering work in electrophilic trifluoromethylation methodology. Historical research by Yagupolskii and colleagues in 1984 marked a crucial milestone in this field, as they successfully achieved electrophilic trifluoromethylation using diaryl(trifluoromethyl)sulfonium salts. This breakthrough established fundamental principles for introducing trifluoromethyl groups into heterocyclic systems, laying the groundwork for subsequent developments in trifluoromethylated pyrimidine chemistry.

The systematic study of trifluoromethylated pyrimidines gained momentum throughout the late twentieth and early twenty-first centuries, driven by increasing recognition of the unique properties imparted by trifluoromethyl substituents. Patent literature from 2016 documents specific synthetic methodologies for preparing 2-trifluoromethyl pyrimidine-4-carboxylic acid derivatives, indicating ongoing industrial interest in this class of compounds. These developments reflect a broader trend toward incorporating fluorinated substituents into heterocyclic frameworks to enhance molecular properties.

The specific compound this compound emerged as part of systematic explorations into multiply substituted pyrimidine derivatives. Research efforts have focused on developing efficient synthetic routes that allow for the controlled introduction of multiple functional groups while maintaining the integrity of the pyrimidine ring system. The compound's entry into chemical databases in 2017 suggests relatively recent synthetic access, likely following advances in selective functionalization methodologies.

Relevance in Modern Chemical Research

Contemporary chemical research has demonstrated significant interest in this compound due to its unique combination of structural features that influence both chemical reactivity and physical properties. The trifluoromethyl group, in particular, has gained recognition for its ability to enhance lipophilicity, metabolic stability, and electronic properties of organic molecules. These characteristics make trifluoromethylated pyrimidines valuable building blocks for pharmaceutical and agrochemical applications.

Research investigations have explored the compound's utility as an intermediate in synthetic transformations, particularly in reactions that exploit the electron-withdrawing nature of the trifluoromethyl substituent. Studies have demonstrated that the presence of this group can significantly alter reaction pathways and product distributions compared to non-fluorinated analogs. The carboxylic acid functionality provides additional versatility, enabling esterification, amidation, and other derivatization reactions that expand the compound's synthetic utility.

Modern synthetic methodologies have increasingly focused on developing efficient routes to access this compound and related derivatives. Patent documentation reveals systematic approaches to preparing trifluoromethyl pyrimidine carboxylic acids through multi-step synthetic sequences. These methodologies typically involve the construction of the pyrimidine ring followed by selective introduction of the trifluoromethyl and carboxylic acid functionalities, reflecting the challenges associated with incorporating multiple reactive groups.

The compound has found applications in the development of more complex molecular architectures, serving as a building block for the synthesis of larger, functionally diverse molecules. Research has demonstrated its utility in coupling reactions, cyclization processes, and other transformations that leverage its multiple reactive sites. Current investigations continue to explore new synthetic applications and methods for accessing this valuable intermediate.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and research applications. The scope encompasses systematic analysis of available chemical data, synthetic methodologies, and documented applications while maintaining focus on the specific compound under investigation.

The primary objective involves consolidating current knowledge regarding the compound's chemical and physical properties, drawing from authoritative chemical databases and peer-reviewed research literature. This analysis will include detailed examination of molecular structure, spectroscopic characteristics, and physicochemical properties that define the compound's behavior under various conditions. Particular attention will be directed toward understanding how the unique substitution pattern influences these properties.

Secondary objectives include evaluation of synthetic approaches for accessing this compound, with emphasis on methodologies that provide efficient and selective routes to the target structure. The review will examine both historical and contemporary synthetic strategies, identifying key transformations and reagents that enable successful preparation of the compound. This analysis will consider factors such as reaction conditions, yields, and scalability that influence practical synthetic accessibility.

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-3-2-4(7(8,9)10)12-5(11-3)6(13)14/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEQRFYPMKZYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191720 | |

| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379313-04-8 | |

| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379313-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Pyrimidine Ring Construction and Subsequent Functional Group Transformations

A patented method (CN106187911A) outlines a multi-step synthetic route involving:

Step 1: Preparation of an intermediate compound (Compound II) by heating a reaction mixture of two precursors (Compound IV and Compound V) in solvents such as ethanol, tetrahydrofuran (oxolane), or N,N-dimethylformamide at 80–120 °C for 2–24 hours.

Step 2: Generation of trifluoroacetamidine (Compound III) by passing trifluoroacetonitrile gas, formed by thermal reaction of trifluoroacetamide (Compound VI) with dehydrants (phosphorus pentoxide, polyphosphoric acids, or sulfuric acid), into liquefied ammonia at temperatures below -40 °C.

Step 3: Refluxing Compound II with Compound III in solvents like ethanol, methanol, acetonitrile, or dioxane to yield the target this compound or its derivatives.

This method avoids the use of highly toxic oxidants such as selenium dioxide or potassium permanganate, which were traditionally employed but posed safety and environmental concerns.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Solvents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Compound IV + Compound V | 80–120 °C, 2–24 h heating | Ethanol, oxolane, DMF mixture | Not specified | Formation of intermediate Compound II |

| 2 | Compound VI + Dehydrant | 100–150 °C, 24 h | Liquefied ammonia (-40 °C) | 84% | Trifluoroacetamidine (Compound III) formed |

| 3 | Compound II + Compound III | Reflux | Ethanol, methanol, acetonitrile | 82% | Final product isolated as white crystals |

This approach emphasizes controllability, safety, and scalability for industrial production.

Oxidation of 4-Methylpyrimidine Derivatives

Earlier methods involved direct oxidation of 4-methylpyrimidine derivatives using oxidants like potassium permanganate or selenium dioxide. However, these approaches suffered from:

- Toxicity (selenium dioxide).

- Low selectivity and yield.

- Difficulties in scaling due to hazardous waste and reaction control.

The patented method improves upon these by avoiding direct oxidation and instead building the carboxylic acid moiety via ring construction and functional group interconversion.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability for Scale-up |

|---|---|---|---|

| Traditional Oxidation (KMnO4, SeO2) | Simple reagents, direct oxidation | Toxic reagents, low selectivity, poor yields | Poor due to toxicity and waste |

| Patented Multi-step Synthesis | High yield (82–84%), controllable, safer reagents | Multi-step, requires handling of liquefied ammonia | Good, designed for industrial scale |

| O-Alkylation of Pyrimidines | High yields (70–98%), mild conditions | Applies to derivatives, not direct acid synthesis | Good for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methyl groups can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid, have shown promising activity against various pathogens. Recent studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and metabolic pathways .

Antitubercular Activity

Research has highlighted the potential of pyrimidine derivatives in combating tuberculosis. A study demonstrated that a series of pyrimidine carboxamides, which includes derivatives of this compound, were effective against Mycobacterium tuberculosis strains without cross-resistance to conventional drugs. This suggests a novel mechanism of action that warrants further investigation .

Antiviral Properties

The compound's structure has been associated with antiviral activities, particularly against viral infections where it may inhibit viral replication or entry into host cells. This property is under exploration for its potential use in developing antiviral therapies .

Agrochemical Applications

Herbicidal Activity

The incorporation of trifluoromethyl groups into pyrimidine structures has been linked to enhanced herbicidal activity. Compounds derived from this compound have been evaluated for their ability to inhibit specific plant enzymes, leading to effective weed control without harming crops .

Insecticidal Properties

The compound has also been explored for its insecticidal applications. Its ability to interfere with the physiological processes of pests makes it a candidate for developing new insecticides that are both effective and environmentally friendly .

Biochemical Applications

Buffering Agent in Biological Systems

this compound has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial for various biochemical assays and experiments where pH stability is essential .

Table 1: Summary of Biological Activities

Case Study 1: Antitubercular Activity

A recent study involved synthesizing various derivatives based on the core structure of this compound. These compounds were subjected to biological assays against Mycobacterium tuberculosis, revealing several candidates with moderate to potent activity. The mechanism was further elucidated through chemoproteomic analysis identifying specific targets within the bacterial cells .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing the compound were tested against common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide with a favorable safety profile for crops .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Insights :

- Trifluoromethyl vs. Chlorine : The -CF₃ group in the target compound provides greater metabolic stability and electronegativity compared to chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid, making it less prone to nucleophilic substitution .

- Pyrimidine vs.

- Fused Ring Systems : Compounds like triazolo- or pyrazolo-pyrimidines exhibit enhanced rigidity and aromaticity, which can improve binding affinity but may compromise solubility .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP compared to methyl or methoxy substituents, favoring membrane permeability. For example, the pyridine analog (4-(trifluoromethyl)-3-pyridinecarboxylic acid) has a lower molecular weight (205.11 vs. 218.12) but similar lipophilicity due to the -CF₃ group .

- Acidity : The carboxylic acid moiety (pKa ~2-3) is critical for salt formation and solubility. Pyridinecarboxylic acids (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) may exhibit slightly different acidity due to ring electronics .

Biological Activity

4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid (CAS No: 1132-61-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily recognized as a non-ionic organic buffering agent used in biological research, particularly in cell cultures. Its unique chemical structure, featuring both methyl and trifluoromethyl groups, may contribute to its diverse biological interactions.

The molecular formula of this compound is CHFNO. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, derivatives containing trifluoromethyl groups have shown enhanced antibacterial efficacy against Escherichia coli and Staphylococcus aureus .

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to high activity |

Anticancer Activity

Studies on related pyrimidine compounds suggest that they may possess anticancer properties. For example, certain methyl-substituted pyrimidines have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

Pyrimidines are also noted for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory responses in cellular models, suggesting that this compound might exhibit similar properties .

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds by increasing their interaction with biological targets. A detailed SAR analysis indicates that modifications at specific positions on the pyrimidine ring can significantly alter activity profiles .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study, several pyrimidine derivatives were tested against common pathogens. The results indicated that compounds with trifluoromethyl substitutions exhibited higher antimicrobial activity compared to their non-fluorinated counterparts .

- Cytotoxicity Assays : In vitro assays demonstrated that similar pyrimidines could induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating potential for development as anticancer drugs .

- Inflammatory Response Modulation : Research has shown that certain pyrimidines can modulate the expression of inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .

Q & A

Q. How to address discrepancies in reported physicochemical properties (e.g., logP, pKa)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.